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Compound Name: 5-Fluoronicotinaldehyde

CAS No.: 39891-04-8

Cat. No.: B1315728

Get Quote

An In-Depth Technical Guide for the Structural Elucidation of 5-Fluoronicotinaldehyde

Abstract
The definitive characterization of molecular structures is a cornerstone of chemical research

and drug development. 5-Fluoronicotinaldehyde, a key heterocyclic building block, presents a

valuable case study for the application of modern analytical techniques. Its structural features

—a pyridine ring, an aldehyde group, and a fluorine substituent—necessitate a multi-faceted

analytical approach for unambiguous confirmation. This guide provides an in-depth,

experience-driven walkthrough of the structure elucidation process for 5-
Fluoronicotinaldehyde (CAS No: 39891-04-8). We will progress from foundational property

analysis to advanced spectroscopic and crystallographic methods, explaining not only the

protocols but the scientific rationale behind each step. This document is intended for

researchers, chemists, and drug development professionals who require a practical and

scientifically rigorous understanding of molecular characterization.

Foundational Analysis: Initial Identification and
Physicochemical Properties
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Before embarking on complex spectroscopic analysis, the initial step is to confirm the basic

properties of the compound under investigation. This foundational data serves as the first point

of validation and ensures sample integrity. 5-Fluoronicotinaldehyde is a derivative of

nicotinaldehyde, featuring a fluorine atom at the 5-position of the pyridine ring.[1]

Table 1: Physicochemical Properties of 5-Fluoronicotinaldehyde

Property Value Source

CAS Number 39891-04-8 [2][3]

Molecular Formula C₆H₄FNO [2][3]

Molecular Weight 125.10 g/mol [2][3]

Exact Mass 125.0277 u [2]

Appearance
Colorless to pale yellow liquid

or solid
[1]

Boiling Point 188.6 ± 20.0 °C at 760 mmHg [2]

Density 1.3 ± 0.1 g/cm³ [2]

Synonyms

5-Fluoropyridine-3-

carboxaldehyde, 3-Fluoro-5-

formylpyridine

[1][3]

This initial data set provides the expected molecular weight and formula, which are critical for

the subsequent mass spectrometry analysis.

The Analytical Workflow: A Strategy for
Unambiguous Elucidation
A robust structure elucidation strategy is not a linear path but an integrated workflow where

each piece of data corroborates the others. The causality for our chosen workflow is based on

a progression from general to specific information: Mass Spectrometry confirms the mass,

Infrared Spectroscopy identifies key functional groups, Nuclear Magnetic Resonance
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spectroscopy maps the precise atomic connectivity, and X-ray Crystallography provides the

ultimate 3D structural proof.
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Caption: Workflow for the structural elucidation of 5-Fluoronicotinaldehyde.

Mass Spectrometry (MS): Confirming the Molecular
Blueprint
Expertise & Rationale: Mass spectrometry is the first-line technique to verify the molecular

weight and elemental composition. For 5-Fluoronicotinaldehyde, High-Resolution Mass

Spectrometry (HRMS) is superior to nominal mass analysis because it can confirm the exact

mass to within a few parts per million (ppm), providing strong evidence for the molecular

formula C₆H₄FNO. Electron Ionization (EI) is a common technique for such small molecules,

often leading to characteristic fragmentation patterns that offer structural clues.[4]

Experimental Protocol: HRMS (EI)
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a volatile solvent (e.g.,

methanol or acetonitrile).

Instrument: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or

Orbitrap analyzer).

Ionization: Electron Ionization (EI) at 70 eV.

Data Acquisition: Scan a mass range from m/z 50 to 200.

Validation: The primary validation is the detection of the molecular ion (M⁺•). Its measured

exact mass must align with the calculated value.

Expected Data & Interpretation
Molecular Ion (M⁺•): The calculated exact mass for C₆H₄FNO is 125.027695 u. The HRMS

spectrum should exhibit a prominent peak at m/z 125.0277 ± 0.0006 (for a 5 ppm mass

accuracy). This confirms the elemental composition.

Fragmentation Pattern: The presence of a fluorine atom generally directs fragmentation

pathways.[5] Key expected fragments include:
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m/z 96 ([M-CHO]⁺): Loss of the formyl radical (-CHO), a characteristic fragmentation of

aromatic aldehydes.

m/z 69 ([M-CHO-HCN]⁺): Subsequent loss of hydrogen cyanide from the pyridine ring.

The isotopic pattern will be simple, as fluorine and nitrogen are largely monoisotopic. The

presence of chlorine or bromine would have been immediately obvious due to their distinct

M+2 isotopic patterns.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups
Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the

functional groups present in a molecule. For 5-Fluoronicotinaldehyde, we expect to see

characteristic absorption bands for the aldehyde group, the aromatic pyridine ring, and the

carbon-fluorine bond. The position of the carbonyl (C=O) stretch can also provide insight into

electronic effects like conjugation.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: If the sample is a solid, place a small amount directly on the ATR

crystal. If it is a liquid, a single drop is sufficient. No further preparation is needed.

Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 500 cm⁻¹. Perform a

background scan first.

Validation: Compare observed peaks with known correlation tables for functional groups.

Expected Data & Interpretation
Table 2: Characteristic FTIR Absorption Bands for 5-Fluoronicotinaldehyde
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Wavenumber
(cm⁻¹)

Vibration Type
Functional
Group

Expected
Intensity

Rationale

~3050-3100 C-H Stretch
Aromatic

(Pyridine)
Medium-Weak

Characteristic of

sp² C-H bonds.

~2820 & ~2720 C-H Stretch Aldehyde
Weak

(diagnostic)

This doublet,

known as a

Fermi

resonance, is a

hallmark of the

aldehyde C-H

stretch and is

highly diagnostic.

[7]

~1705-1720 C=O Stretch
Aldehyde

Carbonyl
Strong

The strong,

sharp peak in

this region is

definitive for a

carbonyl group.

Its position

indicates an

aromatic

aldehyde.[8]

~1580-1610
C=C & C=N

Stretch
Aromatic Ring Medium-Strong

Multiple bands

are expected,

corresponding to

the pyridine ring

vibrations.

~1200-1250 C-F Stretch Aryl-Fluoride Strong

The C-F stretch

is typically a

strong and

distinct band in

the fingerprint

region.
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The presence of all these bands provides a high degree of confidence in the gross structure of

the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Connectivity Map
Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed

covalent structure of a molecule in solution. By analyzing the chemical environment of ¹H, ¹³C,

and ¹⁹F nuclei, we can piece together the exact connectivity and stereochemistry. For 5-
Fluoronicotinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an

unambiguous assignment. The choice of solvent is important; deuterated chloroform (CDCl₃) or

dimethyl sulfoxide (DMSO-d₆) are common choices.[9]

¹H NMR Spectroscopy: Mapping the Protons
Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments, their

electronic character (chemical shift), their neighboring protons (spin-spin coupling), and their

relative numbers (integration). The electronegative fluorine and nitrogen atoms, along with the

anisotropic effect of the aldehyde, will significantly influence the chemical shifts of the aromatic

protons.

Caption: Key proton-proton and proton-fluorine couplings in 5-Fluoronicotinaldehyde.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Proton
Approx. Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Interpretation

CHO 9.9 - 10.1 s (singlet) -

Highly

deshielded

proton

characteristic of

an aldehyde, no

adjacent protons

to couple with.

H-2 8.9 - 9.1 d (doublet) ⁵J(H,F) ≈ 1-2 Hz

Most deshielded

aromatic proton

due to proximity

to the ring

nitrogen. Shows

small coupling to

fluorine.

H-6 8.6 - 8.8
dd (doublet of

doublets)

⁴J(H,H) ≈ 2-3 Hz,

³J(H,F) ≈ 2-4 Hz

Deshielded by

nitrogen.

Coupled to H-4

(meta) and F

(ortho).

H-4 8.0 - 8.2

ddd (doublet of

doublet of

doublets)

³J(H,F) ≈ 5-8 Hz,

⁴J(H,H) ≈ 2-3 Hz,

⁴J(H,H) ≈ 2-3 Hz

Coupled to F

(meta), H-6

(meta), and H-2

(para). Will likely

appear as a

complex

multiplet.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Rationale: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The key

diagnostic feature will be the large, characteristic splitting of carbon signals by the fluorine
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atom. The magnitude of the C-F coupling constant (JCF) is dependent on the number of bonds

separating the two nuclei and is invaluable for assignment.[10][11]

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/ja00840a034
https://pubs.acs.org/doi/full/10.1021/ja00840a034
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Approx. Shift
(δ, ppm)

Multiplicity
(due to F)

Coupling
Constant (J,
Hz)

Interpretation

C=O 188 - 192 d (doublet) ³J(C,F) ≈ 3-5 Hz

Typical aldehyde

carbonyl

chemical shift,

showing small

coupling to

fluorine.

C-5 160 - 165 d (doublet)
¹J(C,F) ≈ 240-

260 Hz

Directly attached

to fluorine,

resulting in a

very large one-

bond coupling

constant and

significant

deshielding.

C-2 152 - 156 d (doublet) ⁴J(C,F) ≈ 3-5 Hz

Deshielded by

nitrogen, small

four-bond

coupling to

fluorine.

C-6 145 - 150 d (doublet)
²J(C,F) ≈ 20-25

Hz

Deshielded by

nitrogen, shows

a significant two-

bond coupling to

fluorine.

C-3 130 - 135 d (doublet)
²J(C,F) ≈ 20-25

Hz

Carbon bearing

the aldehyde

group, shows

two-bond

coupling to

fluorine.
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C-4 120 - 125 d (doublet) ³J(C,F) ≈ 5-10 Hz

Shows three-

bond coupling to

fluorine.

¹⁹F NMR Spectroscopy
Rationale: This experiment directly observes the fluorine nucleus. It provides a definitive

confirmation of the fluorine's chemical environment and its coupling to nearby protons. For a

single fluorine atom in the molecule, a single resonance is expected.

Expected Data: A single signal is expected in the typical range for aryl fluorides (-110 to -130

ppm, relative to CFCl₃). This signal will be split into a multiplet due to couplings to H-4, H-6,

and H-2, corroborating the assignments made from the ¹H NMR spectrum.

X-ray Crystallography: The Unambiguous 3D
Structure
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong

case for the molecular structure, single-crystal X-ray crystallography offers the ultimate,

unambiguous proof.[12] It determines the precise spatial arrangement of atoms in the solid

state, providing accurate bond lengths, bond angles, and intermolecular interactions.[13][14]

Obtaining a diffraction-quality crystal is often the most challenging step.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization: The primary challenge. Slow evaporation of a saturated solution is a common

starting point. A solvent screen (e.g., hexane/ethyl acetate, ethanol, dichloromethane) should

be performed to find conditions that yield single, well-ordered crystals.

Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled in a

stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam,

and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

Structure Solution & Refinement: The diffraction data (intensities and positions of spots) are

processed to generate an electron density map.[15] An atomic model is built into this map.
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This model is then computationally refined to achieve the best possible fit between the

calculated and observed diffraction patterns.

Validation: The final structure is validated using metrics like the R-factor (a measure of

agreement between the model and data), bond lengths, and angles, which should fall within

expected chemical ranges.

Expected Outcome: The solved crystal structure would visually confirm the connectivity of the

5-fluoropyridine-3-carboxaldehyde, showing the planar pyridine ring and the relative orientation

of the aldehyde group. This provides irrefutable evidence, validating all conclusions drawn from

spectroscopic data.

Conclusion: A Synthesis of Evidence
The structural elucidation of 5-Fluoronicotinaldehyde is a prime example of the synergistic

power of modern analytical chemistry. No single technique provides the complete picture, but

together, they build an irrefutable case. Mass spectrometry confirms the elemental formula,

FTIR identifies the key chemical actors (aldehyde, aromatic ring, C-F bond), and a suite of

NMR experiments meticulously maps their connectivity. Finally, X-ray crystallography provides

the ultimate visual confirmation in three dimensions. This rigorous, multi-technique approach

ensures the highest level of scientific confidence, a non-negotiable standard in research and

pharmaceutical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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